molecular formula C26H30N2O4 B6185227 1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid CAS No. 2639445-17-1

1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid

Cat. No. B6185227
CAS RN: 2639445-17-1
M. Wt: 434.5 g/mol
InChI Key: VKONQGRMNMKJHF-UHFFFAOYSA-N
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Description

1-(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid, or 9H-FMB-4-carboxylic acid, is a small molecule that is used in a variety of scientific research applications. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and medicinal chemistry.

Mechanism of Action

The mechanism of action of 9H-FMB-4-carboxylic acid is not fully understood. However, it is believed to act as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it may act as an agonist of G protein-coupled receptors, which are involved in many physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 9H-FMB-4-carboxylic acid are not fully understood. However, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs. In addition, it has been shown to activate G protein-coupled receptors, which are involved in many physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 9H-FMB-4-carboxylic acid in laboratory experiments include its low cost and its availability in a variety of solvents. In addition, it is a stable compound that is not easily degraded. The main limitation of using 9H-FMB-4-carboxylic acid in laboratory experiments is that it is not soluble in water, which limits its use in certain experiments.

Future Directions

There are a number of potential future directions for research on 9H-FMB-4-carboxylic acid. These include further research into its mechanism of action, as well as its potential use as a drug target. In addition, further research into its biochemical and physiological effects could lead to new therapeutic applications. Finally, further research into its synthesis method could lead to improved yields and more efficient production.

Synthesis Methods

9H-FMB-4-carboxylic acid can be synthesized from an aryl amine, such as 4-bipiperidine, and an aryl halide, such as 9H-fluoren-9-yl bromide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethylsulfoxide (DMSO). The aryl amine is treated with a base, such as potassium carbonate, and then the aryl halide is added. The reaction is typically heated to a temperature of 80-100°C for several hours. The reaction is then quenched with an acid, such as hydrochloric acid, and the product is isolated by filtration.

Scientific Research Applications

9H-FMB-4-carboxylic acid has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme cytochrome P450 2C19, which is involved in the metabolism of certain drugs. It has also been used to study the pharmacology of G protein-coupled receptors, which are involved in many physiological processes. In addition, it has been used to study the effects of inhibitors on enzymes involved in oxidative metabolism, such as cytochrome P450 2E1.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for compound '1'-{[(9H-fluoren-9-yl)methoxy]carbonyl}-[1,4'-bipiperidine]-4-carboxylic acid involves the protection of the amine group of 1,4'-bipiperidine, followed by the coupling of the protected amine with the acid chloride of 9H-fluorene-9-carboxylic acid. The resulting intermediate is then deprotected to yield the final product.", "Starting Materials": [ "1,4'-bipiperidine", "9H-fluorene-9-carboxylic acid", "DMAP", "DCC", "Methanol", "Chloroform", "Triethylamine", "Acetic anhydride", "Hydrochloric acid", "Sodium hydroxide", "Diethyl ether" ], "Reaction": [ "Protection of 1,4'-bipiperidine amine with acetic anhydride and DMAP in chloroform", "Coupling of the protected amine with 9H-fluorene-9-carboxylic acid chloride using DCC and triethylamine in chloroform", "Deprotection of the resulting intermediate with hydrochloric acid in methanol", "Neutralization of the reaction mixture with sodium hydroxide", "Extraction of the product with diethyl ether", "Purification of the product by recrystallization from methanol" ] }

CAS RN

2639445-17-1

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

1-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C26H30N2O4/c29-25(30)18-9-13-27(14-10-18)19-11-15-28(16-12-19)26(31)32-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-8,18-19,24H,9-17H2,(H,29,30)

InChI Key

VKONQGRMNMKJHF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2CCN(CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Purity

95

Origin of Product

United States

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